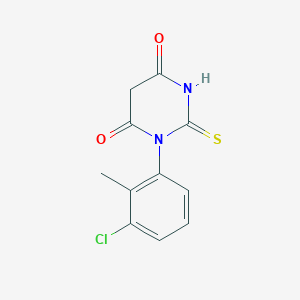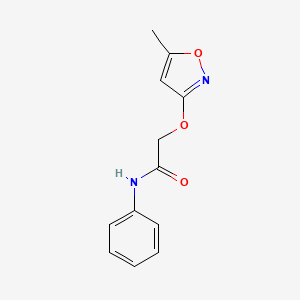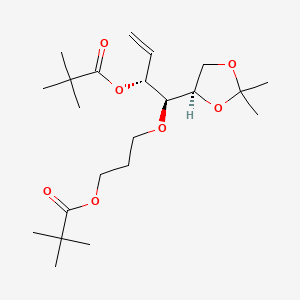
2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O4S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide typically involves the reaction of 3-(methylsulfonamido)aniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods .
化学反应分析
Types of Reactions
2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
相似化合物的比较
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the methylsulfonamido group.
N-(3-Methylsulfonamido)phenyl)acetamide: Similar structure but lacks the methoxy group.
Uniqueness
2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide is unique due to the presence of both the methoxy and methylsulfonamido groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
N-[3-(methanesulfonamido)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-16-7-10(13)11-8-4-3-5-9(6-8)12-17(2,14)15/h3-6,12H,7H2,1-2H3,(H,11,13) |
InChI 键 |
JEYLGZTZIHZFCY-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


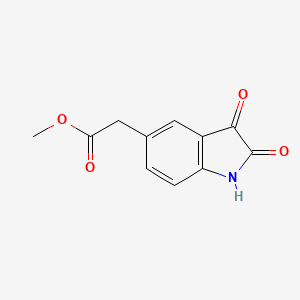
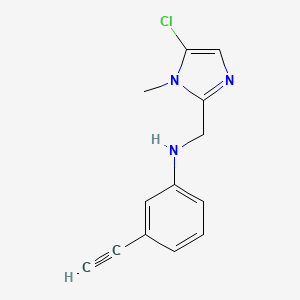
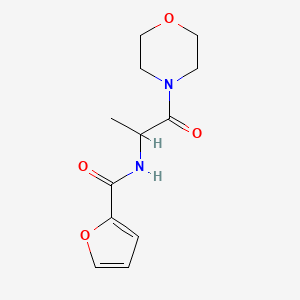

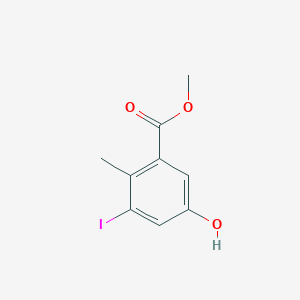
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)




